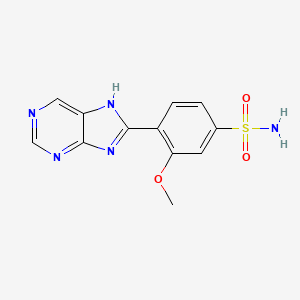

3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide

Description

Properties

CAS No. |

89469-17-0 |

|---|---|

Molecular Formula |

C12H11N5O3S |

Molecular Weight |

305.31 g/mol |

IUPAC Name |

3-methoxy-4-(7H-purin-8-yl)benzenesulfonamide |

InChI |

InChI=1S/C12H11N5O3S/c1-20-10-4-7(21(13,18)19)2-3-8(10)11-16-9-5-14-6-15-12(9)17-11/h2-6H,1H3,(H2,13,18,19)(H,14,15,16,17) |

InChI Key |

AKJJMHOERNZPRH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N)C2=NC3=NC=NC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Sulfonyl Chloride Intermediate

- The sulfonyl chloride precursor, 3-methoxy-4-benzenesulfonyl chloride, is typically synthesized by chlorosulfonation of 3-methoxyaniline or related methoxy-substituted aromatic compounds.

- The reaction involves treatment with chlorosulfonic acid under controlled temperature, followed by isolation of the sulfonyl chloride as a white to pale yellow solid.

- The crude sulfonyl chloride is purified by recrystallization from solvents such as chloroform or toluene to achieve high purity and yield (typically around 85%).

Coupling with Purine Derivative

- The sulfonyl chloride is reacted with 7H-purin-8-yl amine or a related purine amine derivative in a polar aprotic solvent such as dimethylformamide (DMF).

- The reaction is carried out in the presence of a base, commonly pyridine or triethylamine, which acts both as a solvent and acid scavenger to neutralize the hydrochloric acid formed.

- The mixture is stirred at room temperature initially, then heated (e.g., 12 hours at elevated temperature) to ensure complete conversion.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the reaction mixture is concentrated under reduced pressure, and the crude product is washed with solvents like chloroform and diethyl ether to remove impurities.

- Final purification is achieved by recrystallization from ethanol or methanol, yielding the target sulfonamide as an off-white powder with yields ranging from 56% to 85% depending on conditions and purity of starting materials.

Alternative Synthetic Routes

- Some studies report the use of sulfonyl hydrazides and acrylonitrile derivatives as intermediates to build complex sulfonamide structures incorporating purine rings, involving multi-step reactions with potassium hydroxide catalysis and reflux in solvents like DMF or dioxane.

- Hydrazine hydrate and catalytic piperidine have been used to modify intermediates to achieve the desired sulfonamide-purine conjugates.

- These methods, while more complex, allow for structural diversification and functionalization of the purine moiety and sulfonamide linkage.

Reaction Conditions and Monitoring

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonyl chloride synthesis | Chlorosulfonic acid + 3-methoxyaniline | None (neat) | Controlled (0-50°C) | 1-2 hours | ~85 | Recrystallization from chloroform/toluene |

| Sulfonamide formation | 3-Methoxy-4-benzenesulfonyl chloride + 7H-purin-8-yl amine + pyridine | DMF | Room temp to reflux | 12 hours | 56-85 | TLC monitoring, acid scavenger used |

| Multi-step hydrazide method | Sulfonyl hydrazides + acrylonitrile derivatives + KOH + hydrazine hydrate + piperidine | DMF, dioxane | Reflux or room temp | 2-12 hours | Variable | Allows functional group modifications |

Purification and Characterization

- Purification is typically performed by recrystallization from ethanol, methanol, or ethyl acetate mixtures.

- Thin-layer chromatography (TLC) is used to monitor reaction progress and purity.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra recorded in DMSO-d6 solvent confirm the chemical structure and substitution pattern.

- Infrared Spectroscopy (IR) : Key absorption bands include sulfonamide S=O stretches (~1170 and 1315 cm^-1), NH stretches (~3200-3400 cm^-1), and aromatic C-H stretches (~3000 cm^-1).

- Elemental Analysis : Confirms the molecular formula and purity.

- Melting Point Determination : Provides physical property data consistent with pure compounds.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Molecular Formula | C13H13N5O3S |

| Molecular Weight | 319.34 g/mol |

| CAS Number | 89469-26-1 |

| Key Reagents | 3-Methoxy-4-benzenesulfonyl chloride, 7H-purin-8-yl amine, pyridine/triethylamine |

| Solvents | DMF, chloroform, ethanol, methanol |

| Reaction Type | Nucleophilic substitution (sulfonamide formation) |

| Typical Yield | 56-85% |

| Characterization Methods | NMR, IR, elemental analysis, melting point |

Research Findings and Notes

- The sulfonamide bond formation via sulfonyl chloride and amine coupling remains the most efficient and widely used method for synthesizing purine-containing sulfonamides, including 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide.

- Multi-step synthetic routes involving sulfonyl hydrazides and acrylonitrile derivatives provide alternative pathways for structural diversification but require more complex reaction setups and purification steps.

- Reaction conditions such as solvent choice, temperature, and base presence critically influence yield and purity.

- Purification by recrystallization and thorough characterization ensure the production of high-purity compounds suitable for further biological or pharmaceutical evaluation.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

The sulfonamide functionality of this compound suggests significant potential as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is crucial for folate synthesis in bacteria. The presence of the purine moiety may further enhance its interaction with specific biological targets, making it a candidate for developing new antibiotics.

Cancer Research

Due to its structural characteristics, 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide may also have implications in cancer research. Purine derivatives are often involved in cellular processes such as DNA synthesis and repair. Research into this compound's ability to affect nucleotide metabolism could lead to new therapeutic strategies for cancer treatment.

Interaction Studies

Molecular docking studies have been employed to investigate the binding affinity of this compound to various biological targets, including enzymes involved in nucleotide metabolism and bacterial growth. Such studies provide insights into how the compound interacts at the molecular level, potentially leading to the development of novel drugs that leverage its unique structural features .

Antimicrobial Efficacy

In recent studies, 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide demonstrated promising antimicrobial activity against various bacterial strains. Laboratory tests indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new therapeutic agent.

Anticancer Potential

Preliminary research into the anticancer properties of this compound has shown that it can induce apoptosis in certain cancer cell lines. The mechanism appears to involve interference with purine metabolism, leading to disrupted DNA synthesis in rapidly dividing cells. Further studies are required to explore its efficacy in vivo and determine optimal dosages for therapeutic use .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide Derivatives with Aromatic Substitutions

Compounds such as 3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide (SC-558 analogs) (Fig. 1, ) share the benzene-sulfonamide backbone but replace the purine with dihydroquinazolin or halogenated groups (e.g., Br, Cl, OCH₃). Key comparisons include:

| Property | 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide | SC-558 Analogs (1a-f) |

|---|---|---|

| Core Structure | Purine at position 4 | Dihydroquinazolin or halogens |

| Substituent at Position 3 | Methoxy (-OCH₃) | Variable (H, CH₃, Br, Cl, etc.) |

| Potential Targets | Purine-binding enzymes (kinases, GTPases) | Cyclooxygenase-2 (COX-2) inhibitors |

| Solubility | Enhanced via sulfonamide + purine polar groups | Lower with hydrophobic substituents (e.g., Br, CH₃) |

The purine moiety in the target compound likely confers distinct hydrogen-bonding interactions compared to SC-558 analogs, which prioritize COX-2 inhibition via hydrophobic substituents .

Benzimidazole-Based Sulfonamides

Benzimidazole derivatives like 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-1H-benzimidazole (3s, 3t) () and sodium salt 9e () integrate sulfonamide groups into larger heterocyclic systems:

| Property | 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide | Benzimidazole Derivatives (3s, 3t, 9e) |

|---|---|---|

| Core Structure | Benzene + purine | Benzimidazole + pyridyl/methoxy groups |

| Sulfonamide Position | Position 1 | Linked to benzimidazole N-atom |

| Bioactivity | Purine-mediated signaling modulation | Proton pump inhibition (e.g., antiulcer agents) |

| Synthetic Complexity | Moderate (purine coupling) | High (multi-step heterocyclic synthesis) |

The target compound’s simplicity may offer synthetic advantages over benzimidazole derivatives, which require complex sulfinyl and pyridyl group installations .

Purine-Containing Sulfonamides

3-[2-Amino-6-(cyclohexylmethoxy)-7H-purin-8-yl]benzenesulfonamide () shares the purine-sulfonamide motif but differs in substitution:

| Property | 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide | Cyclohexylmethoxy-Purine Sulfonamide |

|---|---|---|

| Purine Substituent | Unmodified 7H-purine | Cyclohexylmethoxy at purine position 6 |

| Lipophilicity | Moderate (methoxy group) | High (cyclohexylmethoxy) |

| Target Specificity | Broad (purine-binding sites) | Tunable via bulky substituents |

Heterocyclic Sulfonamide Inhibitors

Compounds like 2,6-dichloro-4-[2-(piperazin-1-yl)pyridin-4-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide (1) () highlight sulfonamide diversity:

| Property | 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide | Heterocyclic Sulfonamide (1) |

|---|---|---|

| Key Substituents | Purine, methoxy | Dichloro, pyridinyl-piperazine, trimethylpyrazolyl |

| Therapeutic Potential | Nucleotide signaling pathways | Kinase or protease inhibition |

| Synthetic Accessibility | Moderate | High (commercially available intermediates) |

The target compound’s purine core may offer unique selectivity for nucleotide-binding sites over the pyridinyl-piperazine motif in compound 1, which is tailored for kinase interactions .

Biological Activity

3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide is , with a molecular weight of approximately 305.31 g/mol. The compound comprises a methoxy group, a purine moiety, and a sulfonamide functional group, which are critical for its biological interactions.

Synthesis

The synthesis of 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with an appropriate purine derivative under basic conditions. Common solvents for this reaction include dichloromethane or chloroform, with bases such as triethylamine or pyridine used to neutralize hydrochloric acid produced during the reaction. The synthesis can be optimized for yield and purity through various methods, including continuous flow reactors for industrial applications.

Antimicrobial Properties

The primary biological activity associated with 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide is its antimicrobial potential. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate essential for folate synthesis in bacteria. The presence of the purine ring may enhance its interaction with specific biological targets, leading to novel therapeutic applications in combating bacterial infections .

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide | E. coli | TBD |

| Other related sulfonamides | S. aureus | TBD |

| Other related sulfonamides | P. aeruginosa | TBD |

The specific antimicrobial efficacy of 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide against various bacterial strains remains to be fully characterized, but preliminary studies suggest promising results similar to those observed with other sulfonamide derivatives .

Anti-inflammatory Activity

In addition to its antimicrobial properties, compounds similar to 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide have demonstrated anti-inflammatory effects in various studies. For instance, certain sulfonamide derivatives have shown significant inhibition of carrageenan-induced paw edema in animal models, indicating potential applications in treating inflammatory conditions .

Table 2: Anti-inflammatory Activity Data

| Compound | Model | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |

|---|---|---|---|---|

| Compound 4a | Rat paw edema | 94.69 | 89.66 | 87.83 |

| Compound 4c | Rat paw edema | TBD | TBD | TBD |

Case Studies and Research Findings

Recent studies have focused on the biological activity of sulfonamides, including derivatives structurally related to 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide. For example, a study evaluating various benzenesulfonamides reported notable antimicrobial and anti-inflammatory activities across different compounds .

Another investigation highlighted the potential of sulfonamides as calcium channel inhibitors, suggesting that these compounds could influence cardiovascular functions and resistance through modulation of calcium channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.